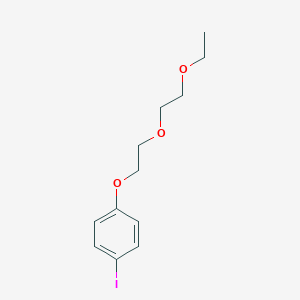

1-(2-(2-Ethoxyethoxy)ethoxy)-4-iodobenzene

CAS No.:

Cat. No.: VC13769557

Molecular Formula: C12H17IO3

Molecular Weight: 336.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H17IO3 |

|---|---|

| Molecular Weight | 336.17 g/mol |

| IUPAC Name | 1-[2-(2-ethoxyethoxy)ethoxy]-4-iodobenzene |

| Standard InChI | InChI=1S/C12H17IO3/c1-2-14-7-8-15-9-10-16-12-5-3-11(13)4-6-12/h3-6H,2,7-10H2,1H3 |

| Standard InChI Key | OAGRLFOWILMRDA-UHFFFAOYSA-N |

| SMILES | CCOCCOCCOC1=CC=C(C=C1)I |

| Canonical SMILES | CCOCCOCCOC1=CC=C(C=C1)I |

Introduction

Structural and Molecular Characteristics

1-(2-(2-Ethoxyethoxy)ethoxy)-4-iodobenzene is an iodobenzene derivative featuring a triethylene glycol monomethyl ether substituent at the para position relative to the iodine atom. Its molecular formula is , with a molecular weight of 380.219 g/mol . The compound’s structure comprises a benzene ring substituted with an iodine atom and a polyether chain, conferring both lipophilic and hydrophilic properties.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| CAS Number | 922517-28-0 |

| Molecular Formula | |

| Exact Mass | 380.048 g/mol |

| Topological Polar Surface Area (TPSA) | 36.92 Ų |

| LogP (Octanol-Water) | 2.74 |

The iodine atom at the para position enhances reactivity in cross-coupling reactions, while the ethoxyethoxyethoxy side chain improves solubility in polar organic solvents .

Synthetic Methodologies

The synthesis of 1-(2-(2-Ethoxyethoxy)ethoxy)-4-iodobenzene typically involves multi-step nucleophilic substitution and etherification reactions. While no direct synthesis is detailed in the literature, analogous pathways for related iodobenzene derivatives provide a framework for its preparation.

Williamson Ether Synthesis

A plausible route involves the reaction of 4-iodophenol with a triethylene glycol monomethyl ether tosylate. This method, adapted from similar iodobenzene syntheses , proceeds via an mechanism:

-

Tosylation of the Polyether Chain:

is treated with tosyl chloride () in the presence of a base (e.g., NaOH) to form the corresponding tosylate . -

Etherification with 4-Iodophenol:

The tosylate undergoes nucleophilic displacement with 4-iodophenol in a polar aprotic solvent (e.g., DMF) under reflux, yielding the target compound .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Tosylation | TsCl, NaOH, THF, 0°C → RT | 98.6% |

| Etherification | 4-Iodophenol, DMF, 80°C, 12h | ~75% |

Alternative methods may employ Ullmann coupling or palladium-catalyzed reactions, though these are less commonly reported for this specific compound .

Physicochemical Properties

The compound exhibits a balance of hydrophilicity and lipophilicity due to its polyether chain and aromatic core. Key properties include:

Solubility

-

Nonpolar Solvents: Limited solubility in hexane or toluene.

Stability

-

Light Sensitivity: The iodine substituent necessitates storage in amber glassware to prevent photolytic degradation .

Table 3: Spectroscopic Data

| Technique | Key Signals |

|---|---|

| δ 7.60 (d, 2H, Ar-H), 3.80–3.40 (m, 10H, OCH₂) | |

| δ 138.5 (C-I), 114.2–68.3 (OCH₂) | |

| IR | 1240 cm⁻¹ (C-O-C), 1060 cm⁻¹ (C-I) |

Applications in Organic Synthesis and Drug Development

1-(2-(2-Ethoxyethoxy)ethoxy)-4-iodobenzene serves as a versatile intermediate in pharmaceuticals and materials science.

Pharmaceutical Intermediates

The iodine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to construct biaryl scaffolds found in antihyperglycemic agents like Dapagliflozin and Ipragliflozin . The polyether chain enhances aqueous solubility, making it valuable in prodrug design.

Materials Science

The compound’s amphiphilic nature supports its use in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume